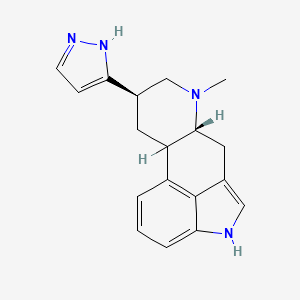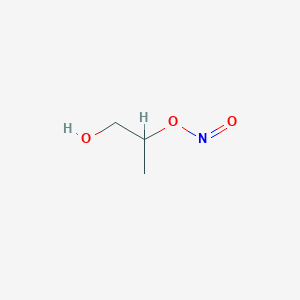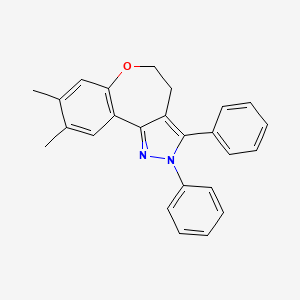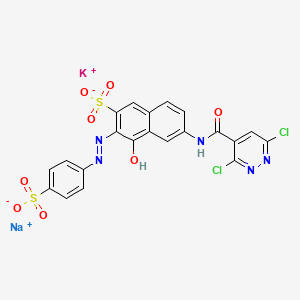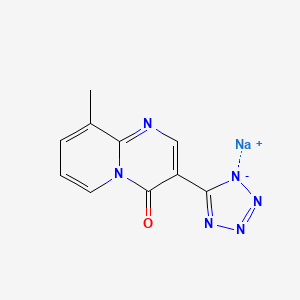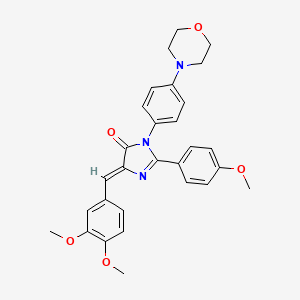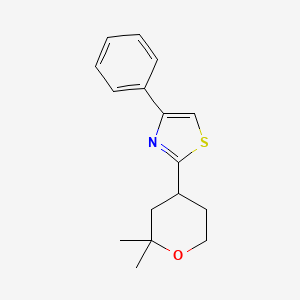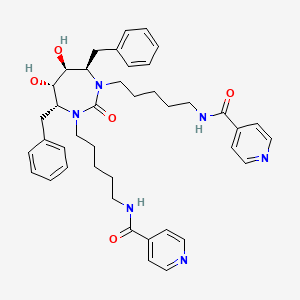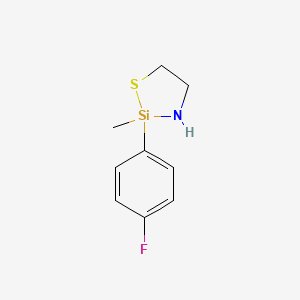
Decaglyceryl pentastearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decaglyceryl pentastearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation . The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, glycerin and stearic acid, are mixed in precise ratios and subjected to controlled heating and stirring. The reaction mixture is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Decaglyceryl pentastearate primarily undergoes hydrolysis and saponification reactions. In hydrolysis, the ester bonds are broken down in the presence of water, yielding glycerin and stearic acid. Saponification involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce glycerin and the sodium salt of stearic acid .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide or potassium hydroxide, water, elevated temperatures.
Major Products
Hydrolysis: Glycerin and stearic acid.
Saponification: Glycerin and sodium stearate (soap).
Scientific Research Applications
Decaglyceryl pentastearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as an emulsifier in various formulations, including emulsions, creams, and lotions. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology
In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It enhances the stability and bioavailability of encapsulated compounds, making it useful in drug delivery and gene therapy applications .
Medicine
In the pharmaceutical industry, this compound is used as an excipient in topical formulations, such as creams and ointments. Its non-irritating and non-sensitizing properties make it suitable for use in products designed for sensitive skin .
Industry
In industrial applications, this compound is utilized as a surfactant in the production of detergents, lubricants, and other specialty chemicals. Its high resistance to salts and acids makes it effective in harsh environments .
Mechanism of Action
Decaglyceryl pentastearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. The molecular structure of this compound, with its hydrophilic glycerin backbone and hydrophobic stearic acid chains, enables it to interact with both aqueous and lipid environments .
Comparison with Similar Compounds
Similar Compounds
- Polyglyceryl-3 stearate
- Polyglyceryl-6 stearate
- Polyglyceryl-10 stearate
Uniqueness
Decaglyceryl pentastearate is unique due to its high degree of polymerization, which provides enhanced emulsifying properties compared to lower polyglyceryl esters. Its ability to form stable emulsions in a wide range of conditions, including high salt and acid concentrations, sets it apart from other similar compounds .
Properties
CAS No. |
95461-64-6 |
|---|---|
Molecular Formula |
C120H250O30 |
Molecular Weight |
2173.2 g/mol |
IUPAC Name |
2,3-dihydroxypropyl octadecanoate;propane-1,2-diol |
InChI |
InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3 |
InChI Key |
DINAZWYMBSZRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


